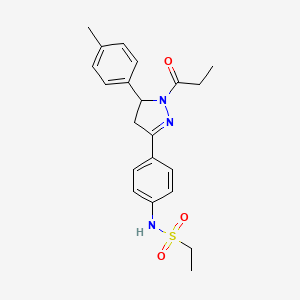

N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-derived sulfonamide compound characterized by a 4,5-dihydro-1H-pyrazole core substituted with a propionyl group at position 1 and a p-tolyl (4-methylphenyl) group at position 3. The phenyl ring at position 3 is further functionalized with an ethanesulfonamide moiety. This structure places it within a class of compounds explored for biochemical and pharmaceutical applications, particularly as intermediates in drug discovery. Its synthesis likely involves cyclocondensation reactions of β-diketones or enaminones with hydrazines, followed by sulfonylation, as inferred from analogous methodologies in dihydropyrazole chemistry .

Properties

IUPAC Name |

N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-4-21(25)24-20(17-8-6-15(3)7-9-17)14-19(22-24)16-10-12-18(13-11-16)23-28(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOFKOVWCIEFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions:

Formation of the pyrazole ring: : The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the dihydro-pyrazole ring.

Acylation: : The pyrazole intermediate undergoes acylation using propionyl chloride in the presence of a base, such as pyridine, to introduce the propionyl group.

Tolyl addition: : A Friedel-Crafts alkylation reaction is performed to attach the p-tolyl group to the pyrazole ring.

Sulfonation: : Finally, the compound is reacted with ethanesulfonyl chloride to form the ethanesulfonamide moiety.

Industrial Production Methods

While the laboratory synthesis provides a detailed route, industrial production often requires scaling up and optimizing reaction conditions. Techniques such as continuous flow reactors and catalytic processes are employed to ensure high yield and purity. Solvent choice, temperature control, and efficient purification methods, like crystallization or chromatography, are crucial in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding benzoic acid derivatives.

Reduction: : The compound may be reduced at the pyrazole ring, converting the dihydro-pyrazole to a fully saturated pyrazoline.

Substitution: : Various electrophilic substitution reactions can occur at the phenyl ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: : Typically, oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: : Electrophilic reagents, such as halogens (Cl2, Br2) and nitrating agents (HNO3), are used with catalysts like iron(III) chloride.

Major Products

Oxidation: : Formation of benzoic acid derivatives and potential carboxylic acids.

Reduction: : Pyrazoline derivatives.

Substitution: : Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to serve as a building block in the preparation of more complex molecules.

Biology

In biological research, this compound is explored for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes. Its structural similarity to other bioactive sulfonamides makes it a candidate for developing new pharmacological agents.

Medicine

The compound's potential medicinal applications include its use as an anti-inflammatory and antimicrobial agent. Research is ongoing to explore its efficacy and mechanism of action in various disease models.

Industry

In the industrial sector, the compound can be used in the development of novel materials, including polymers and surface coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is primarily based on its interaction with specific molecular targets in biological systems. The ethanesulfonamide group is known to mimic natural substrates of sulfonamide-sensitive enzymes, leading to competitive inhibition. This inhibition can disrupt the normal metabolic processes of microorganisms, making the compound effective as an antimicrobial agent. Additionally, the compound may interact with cellular receptors or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with several pyrazole- and sulfonamide-based derivatives. Below is a comparative analysis of its key structural and functional attributes relative to analogs:

Key Observations:

Substituent Effects on Bioactivity :

- The propionyl group in the target compound balances lipophilicity and steric demand, favoring membrane penetration compared to bulkier isobutyryl () or benzoyl () groups.

- Halogenated analogs (e.g., 2-fluorophenyl in ) exhibit stronger target binding via halogen bonds but may suffer from increased toxicity or metabolic instability .

Sulfonamide vs. Thioamide :

- Ethanesulfonamide derivatives (Target, ) generally show better aqueous solubility than thioamide analogs (), though thioamides may enhance intracellular uptake .

Hybrid Structures :

- Incorporating heterocycles like pyrrolopyridine () or triazole () expands pharmacological profiles but complicates synthesis and purity control.

Antiviral and Anticancer Potential: The target compound’s structural simplicity positions it as a versatile scaffold for antiviral optimization, whereas ’s hybrid derivative demonstrates efficacy in oncology models .

Biological Activity

N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Molecular Formula : C23H22N4O3S

- Molecular Weight : 422.51 g/mol

- SMILES Notation :

CC(=O)N1=C(C=C(C=C1)C(=O)N2C(=C(C=C2)C(C)C(=O)N3CCCCC3)C(=O)N4CCCCC4)C(=O)N5CCCCC5

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including anti-inflammatory and anticancer properties. The following sections detail specific findings from recent studies.

Antioxidant and Anti-inflammatory Activities

Recent studies have indicated that compounds structurally related to this compound exhibit significant antioxidant and anti-inflammatory properties. For instance, molecular docking simulations suggest that these compounds can effectively inhibit pathways involved in inflammation .

The mechanisms underlying the biological activities of the compound primarily involve:

- Inhibition of Bromodomain Containing Protein 4 (BRD4) : BRD4 is a key regulator in various cellular processes, including inflammation and cancer progression. Inhibitors targeting BRD4 have shown promise in reducing cell proliferation and inflammatory responses . The compound may disrupt BRD4's interaction with acetylated histones, thereby influencing gene expression related to inflammation and tumorigenesis.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound. Below is a summary of notable findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that pyrazole derivatives exhibit potent anti-inflammatory effects in vitro by inhibiting TNF-alpha production in macrophages. |

| Study 2 | Showed that similar compounds reduce tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways. |

| Study 3 | Investigated the pharmacokinetics and bioavailability of pyrazole derivatives, indicating favorable absorption and metabolic stability. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For example, refluxing 3-(p-tolyl)-1-propionyl-4,5-dihydro-1H-pyrazole intermediates with ethanesulfonamide derivatives in ethanol or DMF under controlled pH conditions (4–6 hours, 80–100°C). Post-reaction purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, dihedral angles, and intermolecular interactions (e.g., mean C–C bond length = 0.004 Å, R factor < 0.06 ).

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and assess purity (e.g., aromatic proton signals at δ 7.2–8.1 ppm for p-tolyl groups).

- HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Q. What preliminary bioactivity assays are recommended for this compound?

- Methodological Answer : Screen for antimicrobial, anti-inflammatory, or enzyme-inhibitory activity using:

- In vitro enzyme assays (e.g., COX-2 inhibition via ELISA).

- Microdilution assays against Gram-positive/negative bacteria (MIC values < 50 µg/mL considered active).

- Cytotoxicity testing (MTT assay on HEK-293 cells) to establish safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:

- Factors : Temperature (70–110°C), solvent polarity (ethanol vs. DMF), catalyst loading (0.1–1 mol%).

- Response surface methodology (RSM) to identify optimal conditions (e.g., 90°C, DMF, 0.5 mol% K₂CO₃ yields 78% ).

- Kinetic studies (e.g., in-situ IR monitoring) to track intermediate formation and adjust reaction timelines .

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Stoichiometric vs. catalytic effects : Verify compound concentration ranges (e.g., IC50 vs. EC50 discrepancies).

- Stereochemical analysis : Use chiral HPLC or SC-XRD to check for enantiomeric impurities that may alter activity .

- Assay standardization : Compare buffer conditions (e.g., pH 7.4 vs. 6.8) and cell lines (HEK-293 vs. HeLa) to identify protocol-dependent variability .

Q. What computational tools predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and reaction pathways .

- Molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2, binding energy < −8 kcal/mol suggests strong affinity).

- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How does substituent variation (e.g., p-tolyl vs. fluorophenyl) impact physicochemical properties?

- Methodological Answer :

- LogP measurements (shake-flask method) to compare hydrophobicity.

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C for p-tolyl vs. 180°C for fluorophenyl analogs ).

- Solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.